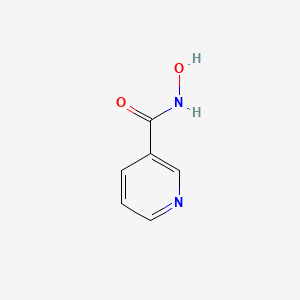

Nicoxamat

Descripción general

Descripción

Research on nickel-cobalt compounds, such as NiCo2O4 and NiCo2S4, has revealed their potential in various applications due to their unique electrochemical and physical properties. These compounds are studied extensively for their use in supercapacitors, batteries, and electrocatalysts for oxygen and hydrogen evolution reactions.

Synthesis Analysis

NiCo2O4 and NiCo2S4 can be synthesized through various methods, including hydrothermal processes, sacrificial template methods, and coprecipitation decomposition. These methods allow for the controlled fabrication of nanostructures with specific morphologies, such as hollow hexagonal nanoplates and core-ring structured nanoplatelets, which play a critical role in their electrochemical performance (Pu et al., 2014); (Cui et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds, characterized by techniques such as XRD, XPS, and TEM, reveals their complex nanoarchitectures. For instance, NiCo2O4 exhibits a spinel structure, which contributes to its high specific capacitance and excellent electrochemical properties (Marco et al., 2000).

Chemical Reactions and Properties

NiCo2O4 and NiCo2S4 participate in various electrochemical reactions, demonstrating significant catalytic activity towards the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER). Their performance is attributed to the synergetic effects between nickel and cobalt ions within their structures (Zhang et al., 2017); (Li et al., 2017).

Physical Properties Analysis

The physical properties, such as specific surface area, porosity, and electrical conductivity, are crucial for their application in energy storage and conversion devices. These properties are significantly influenced by the synthesis method and material morphology (Ghimbeu et al., 2014).

Chemical Properties Analysis

The chemical stability and electrochemical activity of NiCo2O4 and NiCo2S4 are highly dependent on their chemical composition and surface chemistry. Their excellent electrocatalytic activity and stability in various electrolytes make them ideal candidates for electrochemical applications (Zheng et al., 2018).

Aplicaciones Científicas De Investigación

Nicotine, as a key public health concern and a tool for physiological and pharmacological research, has been extensively studied. Research includes the genetic determinants of nicotine use and effects, individual differences in pharmacokinetics and effects of nicotine, and therapeutic uses of nicotine and novel nicotinic agonists for diseases like schizophrenia, Alzheimer's disease, Parkinson's disease, Tourette's syndrome, and ulcerative colitis (Perkins et al., 1996).

The NIH Pharmacogenetics Research Network focuses on correlating drug response with genetic variation, including research on drugs for addiction to nicotine and other substances. This encompasses studies on membrane transporters and phase II drug‐metabolizing enzymes (Giacomini et al., 2007).

Nicotinic acid (niacin) and its receptor GPR109A play a role in inhibiting the progression of atherosclerosis, independent of lipid-modifying effects. This highlights the anti-inflammatory and immunomodulatory effects of nicotinic acid, which could be useful for treating diseases like atherosclerosis (Lukasova et al., 2011).

Nicotinamide, a vitamin B3 derivative, has been studied for its immunomodulatory effects, including inhibiting proinflammatory cytokines in vitro. This suggests potential for treating human inflammatory diseases (Ungerstedt et al., 2003).

The pharmacokinetics and metabolism of nicotine have been extensively studied, revealing large individual and racial differences in metabolism, which could impact susceptibility to nicotine dependence and effectiveness of treatments (Tutka et al., 2005).

Mecanismo De Acción

Target of Action

Nicoxamat, also known as nicotinohydroxamic acid, is primarily a uricosuric drug . Its main targets are the urease enzymes present in the stomach and the colon . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. By targeting this enzyme, Nicoxamat plays a crucial role in the regulation of urea levels in the body .

Mode of Action

Nicoxamat interacts with its targets, the urease enzymes, by inhibiting their activity . This results in a decrease in the conversion of urea to ammonia, thereby increasing the urinary excretion of urea . As a result, the levels of ammonia in the blood are significantly reduced .

Biochemical Pathways

The primary biochemical pathway affected by Nicoxamat is the urea cycle, a series of biochemical reactions that produce urea from ammonia. By inhibiting urease activity, Nicoxamat disrupts this cycle, leading to an increase in the concentration of urea that is excreted in the urine . The downstream effect of this disruption is a significant reduction in blood ammonia levels .

Pharmacokinetics

Given its uricosuric action, it can be inferred that nicoxamat is likely to be well-absorbed and distributed in the body, particularly in areas with high urease activity such as the stomach and colon .

Result of Action

The molecular and cellular effects of Nicoxamat’s action primarily involve the reduction of urease activity and the subsequent decrease in blood ammonia levels . On a cellular level, this can lead to a decrease in the pH of the stomach and colon due to the reduced production of ammonia, a basic compound . On a molecular level, the inhibition of urease activity disrupts the urea cycle, leading to an increase in urinary excretion of urea .

Propiedades

IUPAC Name |

N-hydroxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(8-10)5-2-1-3-7-4-5/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCHDNQCHLMLJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205126 | |

| Record name | Nicoxamat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nicoxamat | |

CAS RN |

5657-61-4 | |

| Record name | Nicotinohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5657-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicoxamat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinohydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicoxamat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxypyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOXAMAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3H2D4MF7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

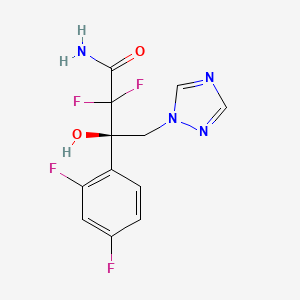

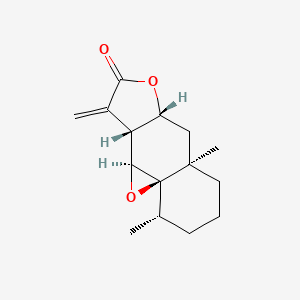

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]acetamide](/img/structure/B1197275.png)

![2-[(2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinyl)thio]acetonitrile](/img/structure/B1197276.png)

![(3S)-3-(3-pyridyl)-1,3-dihydropyrrolo[1,2-c]thiazole-7-carboxamide](/img/structure/B1197281.png)

![(1S,2R,4R,11S)-4,8-Dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1197285.png)

![5-Methyl-2-phenyl-4-[(3-quinolinylamino)methylidene]-3-pyrazolone](/img/structure/B1197287.png)